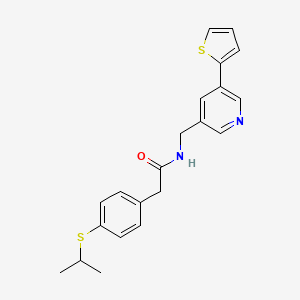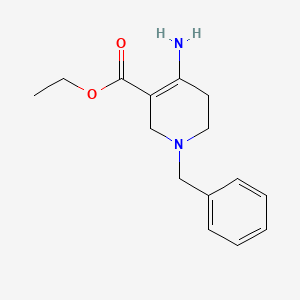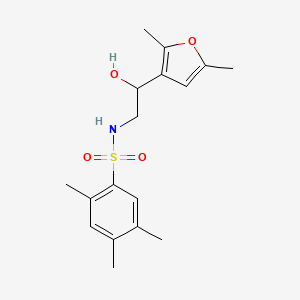![molecular formula C10H16ClF3N2O3S B2628198 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide CAS No. 2411289-87-5](/img/structure/B2628198.png)
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide, also known as TFP, is a compound that is widely used in scientific research. It is a chemical that is synthesized in the laboratory and has a variety of biochemical and physiological effects. TFP is a useful tool for researchers as it can be used to study the mechanisms of action of various drugs and to investigate the biochemical pathways involved in different physiological processes.
作用機序
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide works by selectively modifying the signaling pathways of GPCRs. It acts as an antagonist of the G protein-coupled receptor kinase 2 (GRK2), which is involved in the desensitization of GPCRs. By inhibiting GRK2, 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide can prolong the activation of GPCRs, allowing researchers to study the downstream effects of GPCR signaling.
Biochemical and physiological effects:
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide has a variety of biochemical and physiological effects. It has been shown to modulate the activity of a number of different GPCRs, including the β2-adrenergic receptor, the dopamine D1 receptor, and the angiotensin II type 1 receptor. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide has also been shown to have anti-inflammatory effects and to modulate the activity of immune cells.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is its selectivity for GRK2. This allows researchers to selectively modify the signaling pathways of GPCRs without affecting other signaling pathways. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is also relatively easy to use and can be synthesized in the laboratory. However, one of the limitations of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is that it can be toxic at high concentrations. Careful dosing and handling are required to ensure that 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is used safely in laboratory experiments.
将来の方向性
There are a number of future directions for research on 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide. One area of interest is the development of new analogs of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide that may have improved selectivity or potency. Another area of interest is the use of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide to study the role of GPCRs in different disease states, such as cancer or cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide, particularly in vivo.
合成法
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is synthesized in the laboratory using a multi-step process that involves the use of various chemicals and reagents. The synthesis of 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is a complex process that requires a high degree of expertise and knowledge in organic chemistry. The synthesis method involves the use of piperidine, chloroacetyl chloride, and trifluoromethanesulfonic acid. The final product is obtained after several purification steps and is typically a white or off-white crystalline powder.
科学的研究の応用
2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is widely used in scientific research for a variety of applications. It is commonly used as a reagent in chemical reactions and is also used as a tool to study the mechanisms of action of different drugs. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide is particularly useful in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. 2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide can be used to selectively modify GPCR signaling pathways, allowing researchers to investigate the role of these pathways in different physiological processes.
特性
IUPAC Name |
2-chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3N2O3S/c1-7(11)9(17)15-6-8-2-4-16(5-3-8)20(18,19)10(12,13)14/h7-8H,2-6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGZYLXQDNEIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


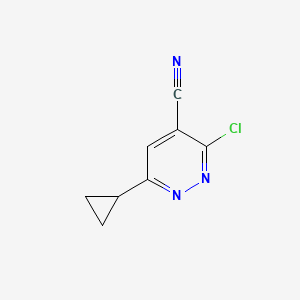
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)




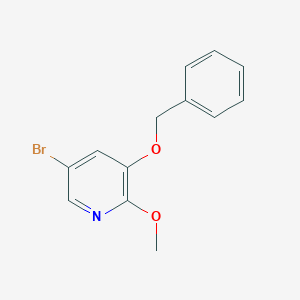
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2628127.png)
![[4-(5-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2628128.png)

